molecular formula C16H18BBrO B14357247 2-Methylpropyl (4-bromophenyl)phenylborinate CAS No. 90179-60-5

2-Methylpropyl (4-bromophenyl)phenylborinate

Cat. No.: B14357247
CAS No.: 90179-60-5
M. Wt: 317.0 g/mol
InChI Key: SKXNRKVVGXZRIO-UHFFFAOYSA-N
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Description

2-Methylpropyl (4-bromophenyl)phenylborinate is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by the presence of a boron atom bonded to a phenyl group, a 4-bromophenyl group, and a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl (4-bromophenyl)phenylborinate typically involves the reaction of phenylboronic acid with 4-bromophenylboronic acid and 2-methylpropylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl (4-bromophenyl)phenylborinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted phenylboronates .

Mechanism of Action

The mechanism by which 2-Methylpropyl (4-bromophenyl)phenylborinate exerts its effects involves the formation of boron-carbon bonds through the Suzuki–Miyaura coupling reaction. The reaction mechanism includes the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl (4-bromophenyl)phenylborinate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .

Properties

CAS No.

90179-60-5

Molecular Formula

C16H18BBrO

Molecular Weight

317.0 g/mol

IUPAC Name

(4-bromophenyl)-(2-methylpropoxy)-phenylborane

InChI

InChI=1S/C16H18BBrO/c1-13(2)12-19-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,13H,12H2,1-2H3

InChI Key

SKXNRKVVGXZRIO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCC(C)C

Origin of Product

United States

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